1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine
Overview
Description
1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C14H14N4O and its molecular weight is 254.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Hydrogen Bonding
The compound 1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine, as part of N,4-diheteroaryl 2-aminothiazoles, shows significant structural characteristics, including distinct protonation sites and hydrogen bonding patterns. The structural elucidation of these compounds, through crystallography, reveals varied molecular conformations and intermolecular hydrogen bonding, which are crucial for understanding their reactivity and interaction with biological targets. For instance, in mono-hydrobromide salts of related compounds, different sites of protonation lead to distinctly different hydrogen bonding patterns, contributing to a three-dimensional hydrogen-bonded network in one instance, and zigzag chains in another, showcasing the compound's potential for forming varied and complex molecular architectures (Böck et al., 2021).
Synthesis and Characterization
The synthetic versatility of the compound is highlighted through its incorporation into various chemical structures, including pyrazole derivatives and benzothiazole compounds. These derivatives exhibit a range of biological activities, potentially useful in developing novel pharmacophores. The detailed synthesis and characterization of these compounds, including X-Ray crystallography, provide valuable insights into the structure-activity relationships that are fundamental in drug design and development processes. The synthesis of such derivatives not only extends the chemical space of this compound but also opens avenues for the identification of new biological activities and pharmacophore sites (Titi et al., 2020).
Biological Activity Studies
The compound also serves as a precursor for various derivatives with potential biological activities. Studies on derivatives of this compound have revealed properties like antimicrobial, antifungal, and antitumor activities, underscoring the compound’s role in the development of new therapeutic agents. The exploration of its derivatives in biological activity studies not only broadens the understanding of its pharmacological potential but also contributes to the discovery of new drugs with improved efficacy and safety profiles (Uma et al., 2017).
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-19-13-7-6-10(8-16-13)9-18-12-5-3-2-4-11(12)17-14(18)15/h2-8H,9H2,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZAZQJVOWUWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.